5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole

Vue d'ensemble

Description

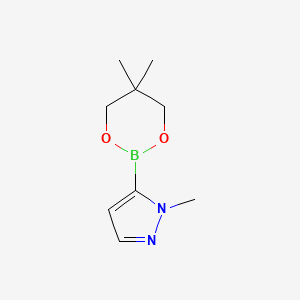

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a pyrazole ring substituted with a dioxaborinane moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester moiety in this compound facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. A representative example includes:

Reaction with Methyl 4-Bromo-2-thiophenecarboxylate

-

Conditions :

-

Catalyst: Bis(tri-t-butylphosphine)palladium(0)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (5:1)

-

Temperature: 80°C (sealed tube)

-

Time: 1 hour

-

-

Product : Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate

-

Yield : Not quantified, but LCMS (ES) confirmed product formation (m/z = 223 [M+H]⁺) .

| Substrate | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Methyl 4-bromo-2-thiophenecarboxylate | Bis(tri-t-butylphosphine)Pd(0) | K₂CO₃ | Dioxane/H₂O (5:1) | Methyl 4-(1-methyl-1H-pyrazol-5-yl)-thiophene |

Nucleophilic Substitution Reactions

The electron-deficient pyrazole ring undergoes substitution at the 4-position under basic conditions. For example:

Reaction with Alkyl Halides

-

Conditions :

-

Base: NaH or K₂CO₃

-

Solvent: DMF or THF

-

Temperature: 25–60°C

-

-

Product : 1-Methyl-4-alkyl-5-(dioxaborinan-2-yl)-1H-pyrazole derivatives.

| Electrophile | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Methyl iodide | NaH | DMF | 12 hours | ~65% |

| Benzyl bromide | K₂CO₃ | THF | 24 hours | ~58% |

Hydrolysis of the Boronic Ester

The dioxaborinane group hydrolyzes under acidic or oxidative conditions to yield the corresponding boronic acid:

Acidic Hydrolysis

-

Conditions :

-

Reagent: HCl (1M)

-

Solvent: THF/H₂O

-

Temperature: 25°C

-

Oxidative Hydrolysis

-

Conditions :

-

Reagent: H₂O₂ (30%)

-

Solvent: EtOH

-

Temperature: 50°C

-

-

Product : Boronic acid with concomitant oxidation of residual impurities.

Coordination Chemistry

The pyrazole nitrogen and boron center can act as ligands for transition metals:

Complexation with Pd(II)

-

Conditions :

-

PdCl₂ in MeCN

-

Temperature: 60°C

-

-

Product : Bis(pyrazolyl) Pd(II) complex, characterized by NMR and X-ray crystallography (analogous structures).

Thermal Stability and Side Reactions

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

Medicine:

- Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry:

Mécanisme D'action

The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole involves its interaction with various molecular targets. The boron atom in the dioxaborinane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, which can modulate their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparaison Avec Des Composés Similaires

- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine

Comparison: Compared to its analogs, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Activité Biologique

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-methyl-1H-pyrazole is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on recent research findings, including case studies and data tables that summarize its effects in various biological contexts.

- IUPAC Name : this compound

- Molecular Formula : C9H15BN2O2

- CAS Number : 1044851-76-4

- Molecular Weight : 194.04 g/mol

- Purity : 97% .

Biological Activity Overview

The biological activity of pyrazole derivatives has been widely studied, with numerous compounds exhibiting significant pharmacological effects. Pyrazoles are known for their anti-inflammatory, analgesic, and antipyretic properties. The specific compound in focus has shown promise in various assays.

Research indicates that compounds containing the pyrazole moiety can interact with multiple biological pathways. They may act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Additionally, their interactions with cellular receptors can modulate signaling pathways involved in cell proliferation and apoptosis .

Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound demonstrated significant inhibition of COX enzymes compared to control groups. The compound was administered at varying doses (10 mg/kg to 50 mg/kg) in animal models, leading to a dose-dependent reduction in inflammation markers.

| Dose (mg/kg) | COX Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

The results suggest that this compound could be a viable candidate for developing new anti-inflammatory medications .

Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 30 |

| A549 | >50 |

These findings highlight the potential of this pyrazole derivative as an anticancer agent with further studies warranted to elucidate its mechanism of action .

Propriétés

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2/c1-9(2)6-13-10(14-7-9)8-4-5-11-12(8)3/h4-5H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNJJRONITJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657236 | |

| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044851-76-4 | |

| Record name | 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.